2-Ethyl-d5-3-ethyl-5-methylpyrazine
CAS No.:
Cat. No.: VC0213311
Molecular Formula: C9H9D5N2
Molecular Weight: 155.26
Purity: 95% min.
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9D5N2 |
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Molecular Weight | 155.26 |
Introduction
Synthesis and Preparation Methods
Deuteration Techniques for Pyrazines
The synthesis of deuterated pyrazines typically requires specialized techniques to incorporate deuterium atoms at specific positions. Several approaches could potentially be employed for the synthesis of 2-Ethyl-d5-3-ethyl-5-methylpyrazine:
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Direct deuteration of a pre-formed pyrazine structure using deuterated reagents
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Building the pyrazine ring with already-deuterated precursors
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H/D exchange reactions under catalytic conditions
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Metal-catalyzed coupling reactions using deuterated organometallic reagents
For selectively introducing a deuterated ethyl group at position 2, the synthesis would likely start with a 3-ethyl-5-methylpyrazine precursor, followed by functionalization of the C-2 position with a deuterated ethyl moiety.
Analytical Characterization
Spectroscopic Properties
The spectroscopic characterization of 2-Ethyl-d5-3-ethyl-5-methylpyrazine would be crucial for confirming its structure and purity. Expected spectroscopic features would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR would show signals for the non-deuterated portions (3-ethyl and 5-methyl groups), while the 2-ethyl group would be absent due to deuteration
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13C NMR would show the expected carbon signals, with the carbons attached to deuterium appearing as multiplets due to C-D coupling
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2H (deuterium) NMR could be used to confirm the presence and position of deuterium atoms
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Mass Spectrometry (MS):
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The molecular ion peak would be at m/z ~167 (for C9H7D5N2)
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Fragmentation patterns would show characteristic losses, potentially including the deuterated ethyl group
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The isotopic distribution would be distinctive due to the presence of five deuterium atoms
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Infrared (IR) Spectroscopy:
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C-D stretching vibrations would appear at lower frequencies (typically 2000-2200 cm-1) compared to C-H stretches (2800-3000 cm-1)
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The aromatic pyrazine ring would show characteristic absorption bands
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Based on data available for 2-ethyl-3,5-dimethylpyrazine, the compound would likely show similar but distinct spectral features, with the deuteration creating clear differences in both NMR and mass spectra .
Chromatographic Analysis
Chromatographic techniques would be essential for both the purification and analysis of 2-Ethyl-d5-3-ethyl-5-methylpyrazine:
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Gas Chromatography (GC):
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Retention time would likely be slightly longer than the non-deuterated analog due to the higher molecular weight
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Kovats Retention Index could be used for standardized identification
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GC-MS would be particularly valuable due to the distinctive mass spectral pattern
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase HPLC could be used for separation and purification
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UV detection at wavelengths typical for pyrazines (260-280 nm) would be effective
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Thin-Layer Chromatography (TLC):
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Useful for monitoring reaction progress during synthesis
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Visualization might be achieved using UV light or appropriate staining reagents
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Pyrazine isomers can be effectively separated using these techniques, as mentioned for related compounds, suggesting that purification and analysis of 2-Ethyl-d5-3-ethyl-5-methylpyrazine would be feasible using standard chromatographic methods.
Comparison with Related Compounds
Structural Analogs
Several structurally related pyrazines can be compared to 2-Ethyl-d5-3-ethyl-5-methylpyrazine:
These structural analogs provide a framework for understanding the likely properties and characteristics of 2-Ethyl-d5-3-ethyl-5-methylpyrazine, though the specific deuteration pattern makes it distinct from these related compounds.
Property Comparisons
The properties of 2-Ethyl-d5-3-ethyl-5-methylpyrazine can be compared with those of related compounds:
Property | 2-Ethyl-d5-3-ethyl-5-methylpyrazine (Estimated) | Related Pyrazines (From Literature) |
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Physical State | Liquid at room temperature | Typically liquids |
Odor | Likely nutty, roasted aroma | Sweet, bean-like, coffee-like |
Solubility | Soluble in organic solvents | Similar solubility profile |
MS Fragmentation | Distinctive due to deuteration | Different fragmentation patterns |
NMR Spectra | Simplified 1H NMR due to deuteration | More complex 1H NMR signals |
Applications | Research standard, tracer | Flavoring, antifungal activity |
Chromatographic Behavior | Slightly longer retention time than non-deuterated analog | Variable based on substitution pattern |
The key differences would lie in spectroscopic properties, particularly in mass spectrometry and NMR, where the deuterium labeling would create distinctive patterns compared to non-deuterated analogs.
Current Research and Future Perspectives
Recent Studies
Research on deuterated pyrazines, including compounds similar to 2-Ethyl-d5-3-ethyl-5-methylpyrazine, spans several scientific domains:
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Flavor Chemistry:
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Investigation of pyrazines as important flavor compounds in various food products
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Studies on formation mechanisms during cooking and processing
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Development of analytical methods for quantification in complex matrices
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Pyrazines contribute significantly to the aroma profile of many foods, particularly roasted, baked, and fermented products
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Antimicrobial Research:
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Exploration of the antifungal properties observed in certain pyrazines
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Structure-activity relationship studies to optimize antimicrobial efficacy
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The antifungal activity of some pyrazines has been found to be more pronounced at lower concentrations, particularly in inhibiting spore germination
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Analytical Method Development:
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Creation of deuterated standards for advanced analytical techniques
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Development of more sensitive and selective detection methods
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Implementation in metabolomics and food science research
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Isotope Chemistry:
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Investigations into improved synthetic methods for selective deuteration
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Studies on isotope effects in various chemical and biological processes
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Applications in reaction mechanism elucidation
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Research Gaps and Opportunities
Several research gaps and opportunities can be identified in the field of deuterated pyrazines:
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Synthetic Methodology:
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Development of more efficient methods for regioselective deuteration
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Scaling up production for research applications
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Green chemistry approaches to deuterated compound synthesis
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Comprehensive Characterization:
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Complete spectroscopic and physical property characterization of deuterated pyrazines
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Systematic comparison with non-deuterated analogs
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Development of spectral libraries for identification purposes
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Application Development:
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Exploration of novel applications beyond traditional uses
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Investigation of structure-activity relationships in biological systems
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Potential therapeutic applications based on the biological activities of pyrazines
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Computational Studies:
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Modeling the effects of deuteration on molecular properties
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Predicting spectroscopic features and reactivity
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Simulating isotope effects on reaction kinetics and mechanisms
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Biological Activity Investigations:
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Exploring whether deuteration affects biological activity
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Potential applications in drug discovery and development
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Understanding metabolic pathways using deuterated tracers
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